BenchChemオンラインストアへようこそ!

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide

Lipophilicity Drug-likeness Positional isomerism

This 1,3,4-oxadiazole featuring a 4-chlorophenyl group at C5 and a sterically shielding pivalamide at C2 delivers a predicted logP of 3.5 and TPSA of 59 Ų—precisely within the CNS drug-likeness window. Its oxadiazole oxygen acts as a potent H-bond acceptor (pKHB ≈1.8), enabling engagement with kinase hinge regions. The pivalamide restricts conformational flexibility, minimizing false positives in biophysical assays. At MW 279.72, it is more ligand-efficient than its 4-bromo analog. Quote today.

Molecular Formula C13H14ClN3O2
Molecular Weight 279.72
CAS No. 357194-56-0
Cat. No. B2693108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide
CAS357194-56-0
Molecular FormulaC13H14ClN3O2
Molecular Weight279.72
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=NN=C(O1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C13H14ClN3O2/c1-13(2,3)11(18)15-12-17-16-10(19-12)8-4-6-9(14)7-5-8/h4-7H,1-3H3,(H,15,17,18)
InChIKeyHVJMTQUCBXMYBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide (CAS 357194-56-0): A 1,3,4-Oxadiazole Building Block with Differentiated Physicochemical and Steric Properties


The compound N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide (CAS 357194-56-0) is a 1,3,4-oxadiazole derivative in which a 4-chlorophenyl group is appended to the heterocyclic C5 position and a bulky pivalamide (2,2-dimethylpropanamide) moiety is attached to the C2 amino position [1]. This substitution pattern delivers a distinct combination of lipophilicity, steric shielding, and hydrogen-bonding capability that sets it apart from positional isomers and from analogs bearing smaller amide groups or alternative heterocyclic cores. The target compound therefore merits consideration when a well-characterized, synthetically accessible oxadiazole scaffold with predictable physicochemical properties is required for fragment-based screening, medicinal chemistry optimization, or chemical biology probe development.

Why Generic Oxadiazole Substitution Fails for N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide


1,3,4-Oxadiazole derivatives are often treated as interchangeable building blocks, yet subtle changes in substitution pattern dramatically alter lipophilicity, molecular shape, and metabolic vulnerability [1]. The combination of a 4-chlorophenyl substituent and a pivalamide moiety in the target compound creates a unique electronic and steric environment that cannot be replicated by simply swapping to ortho-chloro or meta-chloro isomers, or by replacing pivalamide with a less hindered amide such as acetamide [2]. The quantitative data presented in Section 3 demonstrate why these modifications lead to measurable differences in predicted logP, drug-likeness parameters, and biological performance, making the target compound a non-fungible entity in scientific procurement.

Quantitative Differentiation Guide for N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide


Para-Chloro vs. Ortho-Chloro: Significant Impact on Lipophilicity and Drug-Likeness

The target compound (para-chloro) exhibits a predicted logP (XLOGP3) of 3.5, whereas the ortho-chloro positional isomer N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide (CAS 865249-57-6) yields a predicted logP of 3.3. This 0.2 log-unit difference in lipophilicity is accompanied by a 3 Ų increase in topological polar surface area (TPSA) for the ortho isomer, reflecting altered intramolecular hydrogen-bonding propensity [1]. The divergent physicochemical profiles directly affect solubility, permeability, and pharmacokinetic behaviour in early-stage drug discovery programmes.

Lipophilicity Drug-likeness Positional isomerism

Pivalamide Steric Bulk Provides Conformational Control Not Achievable with Smaller Amides

The pivalamide (2,2-dimethylpropanamide) group introduces significant steric bulk that restricts rotational freedom and prevents unwanted intramolecular interactions [1]. In oxadiazole systems, a terminal pivalamide group has been shown to suppress ring-chain tautomerism that otherwise leads to multiple equilibrating species; the tert-butyl moiety sterically blocks N–H···N hydrogen bonding that would stabilise the chain tautomer [2]. By contrast, analogs bearing smaller amide groups (e.g., acetamide) lack this steric control and exist as equilibrium mixtures of tautomers, complicating both biological interpretation and chemical handling. The target compound thus provides a single, well-defined chemical entity suitable for reproducible screening.

Steric hindrance Tautomerism Amide hydrolysis stability

Oxadiazole vs. Thiadiazole Core: Superior Hydrogen-Bond Acceptor Capability

Replacing the 1,3,4-oxadiazole core with a 1,3,4-thiadiazole ring alters hydrogen-bond acceptor character: the oxygen atom in oxadiazole has a higher electronegativity (3.44 Pauling) than sulfur (2.58) and forms stronger hydrogen bonds [1]. In the target compound, the oxadiazole oxygen serves as a potent H-bond acceptor, which is critical for engagement with protein targets that require a strong acceptor motif. The thiadiazole analog N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide is expected to exhibit weaker H-bond interactions, potentially reducing target affinity by 0.5–1.0 kcal mol⁻¹ as estimated from quantum chemical calculations [2].

Heterocycle bioisosterism Hydrogen bonding Target engagement

Para-Bromo Analog Exhibits Molecular Weight Penalty Without Superior Biological Performance

The para-bromo counterpart N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide (CAS 905680-01-5) has a molecular weight of 324.17 g mol⁻¹ vs 279.72 g mol⁻¹ for the target chloro compound—a 16 % increase . Despite the larger size, literature SAR studies on related 1,3,4-oxadiazole series indicate that 4-chlorophenyl and 4-bromophenyl substitution often yield comparable IC50 values against enzymes such as thymidine phosphorylase [1]. Choosing the chloro analog therefore reduces mass without sacrificing activity, a property highly valued in fragment-based drug design where molecular weight is a key optimisation parameter.

Molecular weight Halogen bioisosterism Procurement efficiency

Preferred Application Scenarios for N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide Based on Demonstrated Differentiation


Fragment-Based Drug Discovery Requiring Controlled Lipophilicity and Low CNS Penetration Risk

The target compound's predicted logP of 3.5 and TPSA of 59 Ų place it within the optimal CNS drug-likeness space (logP 2–4, TPSA < 60 Ų) [1]. Its lower TPSA relative to the ortho-chloro isomer (62 Ų) indicates superior blood-brain barrier permeation potential, making it a privileged fragment for CNS target screening. The pivalamide group ensures conformational homogeneity, reducing false positives in biophysical assays.

Medicinal Chemistry Optimization Where Halogen Bioisosterism is Critical

When replacing a bromine atom with chlorine is desirable to reduce molecular weight while maintaining potency, the target compound (MW 279.72 g mol⁻¹) provides a 13.7 % mass reduction compared to its bromo analog (MW 324.17 g mol⁻¹) . SAR evidence from related oxadiazole series confirms that 4-Cl and 4-Br substitution often yield equivalent enzyme inhibition, making the target compound the more ligand-efficient choice [2].

Chemical Biology Probes Requiring Strong Hydrogen-Bond Acceptor Motifs

The 1,3,4-oxadiazole core's oxygen atom acts as a potent hydrogen-bond acceptor (pKHB ≈ 1.8), significantly stronger than the sulfur in thiadiazole analogs (pKHB ≈ 0.3) [3]. This property is essential for probes designed to engage protein targets with complementary H-bond donor residues, such as kinases and phosphatases that feature backbone NH groups in the hinge region.

Structure-Activity Relationship Studies of Steric Effects in Amide Bioisosteres

The pivalamide group's steric bulk provides a unique tool for probing the steric tolerance of target binding sites. The conformational control demonstrated by NMR studies [4] means that the target compound can be used to dissect whether a biological effect arises from shape complementarity or from electronic factors, enabling rational design of smaller, more developable analogs.

Quote Request

Request a Quote for N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.